3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid
Overview
Description
3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid is an organic compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of m-tolylhydrazine with ethyl oxalate to form the intermediate, which is then cyclized to produce the oxadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) and a base like triethylamine (TEA) to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to scalable and cost-effective production .
Chemical Reactions Analysis
Types of Reactions: 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted oxadiazoles .
Scientific Research Applications
3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit specific enzymes or receptors.
Mechanism of Action
The mechanism by which 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 3-(p-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid
- 3-(o-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid
- 3-(m-Tolyl)-1,2,4-thiazole-5-carboxylic acid
- 3-(m-Tolyl)-1,2,4-triazole-5-carboxylic acid
Comparison: Compared to its analogs, 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid exhibits unique properties due to the presence of the oxadiazole ring, which imparts distinct electronic characteristics and stability. This makes it particularly valuable in applications requiring robust and stable compounds .
Properties
IUPAC Name |
3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-3-2-4-7(5-6)8-11-9(10(13)14)15-12-8/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXWIVJBLWVSPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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